2'-Deoxy-5'-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3'-CE phosphoramidite
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Overview
Description
2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite is a chemically modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of biomedical research, where it is employed to introduce specific modifications into RNA strands, enhancing their structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite involves several steps. The process typically begins with the protection of the hydroxyl groups on the uridine molecule, followed by the introduction of the 5-fluoro and O4-(2,4,6-trimethylphenyl) groups. The final step involves the attachment of the 3’-CE phosphoramidite group. The reaction conditions often require the use of specific reagents and solvents, such as dimethoxytrityl chloride (DMT-Cl) for protection and cyanoethyl phosphoramidite for the final coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phosphoramidite group, converting it into a phosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 5-fluoro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine for oxidation and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with enhanced stability and functionality, which are crucial for various research and therapeutic applications.
Scientific Research Applications
2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: The compound is employed in the development of RNA-based probes and sensors for detecting specific biomolecules.
Medicine: It plays a role in the design of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Industry: The compound is used in the production of diagnostic tools and kits for various applications.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite involves its incorporation into RNA strands during oligonucleotide synthesis. The modified nucleoside enhances the stability and binding affinity of the RNA, allowing for more effective targeting of specific sequences. The molecular targets include complementary RNA or DNA strands, and the pathways involved often relate to gene expression and regulation.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5’-O-DMT-2’-fluorouridine: Another modified nucleoside with similar applications but different structural modifications.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A compound used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
Uniqueness
2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite is unique due to its specific modifications, which provide enhanced stability and functionality compared to other similar compounds. Its ability to introduce bespoke modifications into RNA strands makes it a valuable tool in therapeutic and diagnostic applications.
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56FN4O8P/c1-31(2)53(32(3)4)62(58-25-13-24-50)61-42-28-44(52-29-41(49)46(51-47(52)54)60-45-34(6)26-33(5)27-35(45)7)59-43(42)30-57-48(36-14-11-10-12-15-36,37-16-20-39(55-8)21-17-37)38-18-22-40(56-9)23-19-38/h10-12,14-23,26-27,29,31-32,42-44H,13,25,28,30H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGGZGPCSCRCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56FN4O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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